Lithium 3-isopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate
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Overview
Description
Lithium 3-isopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H10LiN3O2 and a molecular weight of 211.15 . This compound belongs to the class of imidazo[4,5-b]pyridines, which are known for their diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
Lithium 3-isopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate is a derivative of the imidazopyridine class of compounds . The imidazopyridines are known to interact with various targets, including GABA A receptors , enzymes involved in carbohydrate metabolism , and components of the immune system . .
Mode of Action
The mode of action of imidazopyridines generally involves allosteric modulation of their targets . For instance, they can act as positive allosteric modulators of GABA A receptors . This means they enhance the effect of GABA, the primary inhibitory neurotransmitter in the brain, leading to increased inhibition of neuronal activity.
Biochemical Pathways
Imidazopyridines can influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, and components of the immune system . They can also affect enzymes involved in carbohydrate metabolism . .
Pharmacokinetics
The design and synthesis of bioisosteres, such as imidazopyridines, can improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .
Result of Action
Imidazopyridines, in general, have been found to have medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .
Biochemical Analysis
Biochemical Properties
They have been reported as dual inhibitors of FLT3/aurora kinases , and also as potent angiotensin II type I receptor blockers .
Cellular Effects
Imidazo[4,5-b]pyridines are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Molecular Mechanism
Imidazo[4,5-b]pyridines are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 3-isopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate typically involves the cyclization of 2,3-diaminopyridine derivatives with carboxylic acids or their equivalents . The reaction conditions often include the use of catalysts such as palladium on carbon, Raney nickel, or other reducing agents like sodium borohydride . The process generally involves nucleophilic substitution followed by reduction and cyclization to form the imidazo[4,5-b]pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Lithium 3-isopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenated reagents or other nucleophiles/electrophiles can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized imidazo[4,5-b]pyridine derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Lithium 3-isopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: A closely related compound with similar structural features and biological activities.
Imidazo[4,5-c]pyridine: Another isomer with distinct biological properties and applications.
Imidazo[1,5-a]pyridine: Known for its use in medicinal chemistry as a scaffold for drug development.
Uniqueness
Lithium 3-isopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of the lithium ion, which can influence its chemical reactivity and biological activity . This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
lithium;3-propan-2-ylimidazo[4,5-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.Li/c1-6(2)13-8-7(4-3-5-11-8)12-9(13)10(14)15;/h3-6H,1-2H3,(H,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZVHNOZVBHYQW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)N1C2=C(C=CC=N2)N=C1C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10LiN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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